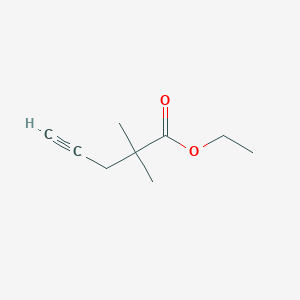

Ethyl 2,2-dimethylpent-4-ynoate

Description

Significance of Alkyne and Ester Functionalities in Contemporary Synthetic Methodologies

The chemical reactivity of Ethyl 2,2-dimethylpent-4-ynoate is largely defined by its two primary functional groups: the alkyne and the ester.

Alkyne Functionality: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond (C≡C). wikipedia.org This triple bond, composed of one sigma and two pi bonds, is a region of high electron density, making it a versatile handle for a multitude of chemical reactions. nih.gov In contemporary synthesis, alkynes are prized for their ability to participate in:

Addition Reactions: The triple bond can undergo addition of various reagents, such as halogens, hydrogen halides, and water, transforming the linear alkyne into more saturated structures like alkenes and ketones. wikipedia.orgsolubilityofthings.com

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, most notably the Diels-Alder reaction (where they can act as dienophiles) and the Pauson-Khand reaction, which are powerful methods for constructing cyclic and polycyclic systems. bohrium.comrsc.org

Coupling Reactions: Terminal alkynes, like the one in this compound, possess a weakly acidic proton. Its removal creates an acetylide anion, a potent nucleophile used in carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Eglinton couplings.

Transition-Metal Catalyzed Transformations: Alkynes are exceptional substrates in transition metal catalysis, enabling a wide array of annulations and functionalizations to build complex heterocyclic structures. rsc.org

Ester Functionality: The ethyl ester group (-COOEt) is another cornerstone of organic synthesis. It is generally stable but can be selectively transformed under specific conditions. Its significance lies in its utility in reactions such as:

Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. cymitquimica.com

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

Transesterification: The ethoxy group can be exchanged with other alkoxy groups. cymitquimica.com

Enolate Chemistry: While the quaternary carbon in this compound prevents enolization at the alpha-position, the ester group itself can act as an electrophile in reactions with various nucleophiles.

The presence of both these functionalities in one molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.

The Role of Quaternary Carbon Centers in Stereochemical Control and Molecular Design

A quaternary carbon is a carbon atom bonded to four other carbon atoms. researchgate.net The gem-dimethyl group at the C-2 position of this compound creates such a center. These structural motifs are of profound importance in molecular design for several reasons:

Molecular Rigidity and Complexity: The presence of a quaternary center introduces significant steric bulk and restricts conformational flexibility, locking the molecule into a more rigid three-dimensional shape. This is often a desirable feature in pharmacologically active compounds, as a well-defined shape can lead to more specific and potent interactions with biological targets. bohrium.comresearchgate.net

Synthetic Challenge: The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. bohrium.com Their creation often requires specialized methods, as their sterically congested nature can hinder reactions. researchgate.net Molecules like this compound, which already contain this pre-built quaternary center, are therefore valuable starting materials.

Stereochemical Influence: In reactions involving adjacent centers, the quaternary carbon can exert powerful stereochemical control, directing the approach of reagents to one face of the molecule, thus influencing the stereochemical outcome of the reaction. This is a key principle in asymmetric synthesis. nih.gov

Positioning this compound as a Key Intermediate in Complex Molecule Construction

By combining the reactive potential of the alkyne and ester groups with the structural significance of a quaternary carbon, this compound emerges as a highly strategic intermediate. Its utility is demonstrated in its application as a building block in the synthesis of more elaborate molecules.

For instance, the synthesis of its analogue, ethyl 2-acetyl-2,4-dimethyl-pent-4-enoate, which is used as a fragrance, is achieved through the alkylation of methyl acetoacetic ester. google.com This highlights how the core structure can be elaborated into commercially valuable products. The compound serves as a precursor that allows for the sequential or tandem introduction of complexity, leveraging its distinct functional handles to build molecular frameworks that would be difficult to assemble otherwise. One documented synthesis of the title compound involves the reaction of 2-bromo-2-methyl-propanoic acid with n-butyllithium and propargyl bromide, showcasing a practical route to this valuable intermediate. prepchem.com

Overview of Research Trajectories Investigating this compound's Reactivity and Utility

Research involving this compound and its structural analogues primarily focuses on harnessing its unique combination of functional groups for synthetic applications. Key research trajectories include:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIMTZKDPIEVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for Ethyl 2,2 Dimethylpent 4 Ynoate**

Regioselective and Stereoselective Approaches to the 2,2-dimethylpent-4-ynoate Skeleton

Achieving specific regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. For the 2,2-dimethylpent-4-ynoate skeleton, this involves controlling the precise placement of functional groups and their spatial orientation.

One documented synthesis of Ethyl 2,2-dimethylpent-4-ynoate involves the use of ethyl isobutyrate as a starting material. uni-hannover.de The process begins by treating a solution of diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) with n-butyllithium at low temperatures to form lithium diisopropylamide (LDA). uni-hannover.de Subsequently, ethyl isobutyrate is added to this mixture. uni-hannover.de This approach allows for the controlled formation of the desired carbon skeleton.

While direct stereoselective methods for this compound are not extensively detailed in the provided results, related structures have been synthesized with high stereocontrol. For instance, the stereoselective synthesis of pentasubstituted 1,3-dienes has been achieved via Nickel-catalyzed reductive coupling of unsymmetrical internal alkynes, demonstrating the potential for controlling stereochemistry in related systems. rsc.org Similarly, indium-mediated diastereoselective allylation of N-tert-butanesulfinyl imines derived from α-keto esters provides a pathway to homoallylic amines with high stereoselectivity, which are valuable precursors in organic synthesis. ua.es The principles from these stereoselective syntheses could potentially be adapted to control the stereochemistry of precursors to the 2,2-dimethylpent-4-ynoate framework.

Catalytic Strategies for the Formation of this compound

Catalysis offers efficient and selective routes for chemical transformations. Various catalytic strategies have been explored for the synthesis of this compound and its precursors.

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions have become central to modern organic synthesis, finding applications from pharmaceuticals to materials science. eie.gr

Palladium catalysts are widely used in cross-coupling reactions. eie.grustc.edu.cn For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for forming carbon-carbon bonds and is catalyzed by a combination of palladium and copper complexes. ustc.edu.cn While a direct Sonogashira coupling to form this compound is not explicitly described, the principles are applicable to the synthesis of its alkyne-containing structure.

Nickel-catalyzed cross-coupling reactions are also prominent, particularly for coupling unactivated alkyl halides. princeton.edu These methods have expanded the scope of cross-coupling reactions and are known for their efficiency. princeton.edu The Hiyama cross-coupling, which pairs organosilicons with organic halides using transition metal catalysts, is another versatile method for C-C bond formation and has been employed in the synthesis of a variety of organic molecules. mdpi.com

A rhodium(II)-catalyzed cycloaddition has been utilized in the synthesis of a complex molecule where a side chain was prepared from ethyl 2,2-dimethylpent-4-enoate, a structural analog of the target compound. nih.gov This highlights the utility of transition metals in constructing complex molecular architectures from related precursors.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in green chemistry. rsc.org These catalysts can be used for various transformations, including the synthesis of precursors for more complex molecules. For example, the three-component reaction of aryl aldehydes, malononitrile, and various phenols or enolizable C-H activated acidic compounds can be catalyzed by potassium phthalimide (B116566) (POPI) under mechanochemical ball milling conditions. rsc.org

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer high selectivity and mild reaction conditions. Terpene cyclases, for example, can transform simple linear precursors into diverse polycyclic products through complex cascade reactions. uni-hannover.de These enzymes control constitution, hybridization, and stereochemistry with high precision. uni-hannover.de While a direct chemoenzymatic route to this compound is not detailed, the principles of using enzymes to assemble precursors with high stereochemical control are well-established.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamatanginicollege.ac.in Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. imist.ma

The application of green chemistry to the synthesis of this compound would involve choosing synthetic routes with high atom economy, utilizing catalytic methods to reduce waste, and employing environmentally benign solvents. imist.majocpr.com For example, addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the final product. matanginicollege.ac.in

Comparison of Atom Economy and Environmental Impact Across Synthetic Routes to this compound

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. kccollege.ac.in A higher atom economy signifies a greener process with less waste generation. kccollege.ac.in

Different synthetic routes to a target molecule can have vastly different atom economies. For example, rearrangement and addition reactions often have 100% atom economy in theory. kccollege.ac.in In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. kccollege.ac.in

To assess the environmental impact of a synthesis, factors beyond atom economy, such as the nature of solvents, reagents, and energy consumption, must be considered. The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, provides a broader measure of environmental impact.

| Reaction Type | General Atom Economy | Example |

| Addition | High (often 100%) | Diels-Alder Reaction jocpr.com |

| Rearrangement | High (often 100%) | Claisen Rearrangement matanginicollege.ac.in |

| Substitution | Moderate | Williamson Ether Synthesis |

| Elimination | Low | Dehydration of an alcohol |

This table provides a general overview of the atom economy for different reaction types and is not specific to the synthesis of this compound.

Flow Chemistry and Microfluidic Reactor Applications in this compound Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. amf.ch Microfluidic reactors, which are a key component of many flow chemistry setups, provide high surface-area-to-volume ratios, leading to rapid heat and mass transfer. elveflow.comelveflow.com

These characteristics are particularly beneficial for highly exothermic or hazardous reactions. europa.eu The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields, improved selectivity, and reduced byproduct formation. amf.chelveflow.com

The production of this compound could potentially be optimized using flow chemistry. A continuous process could offer a safer and more efficient alternative to traditional batch synthesis, especially if any of the synthetic steps are highly energetic or involve hazardous reagents. europa.eu The ability to rapidly screen reaction conditions in a microfluidic setup could also accelerate the optimization of the synthetic route. uvic.ca

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. amf.ch |

| Heat & Mass Transfer | Often inefficient, leading to localized "hot spots". | Highly efficient due to large surface-area-to-volume ratio. elveflow.com |

| Safety | Larger quantities of hazardous materials are handled at once. | Smaller volumes of reactants are present at any given time, enhancing safety. europa.eu |

| Scalability | Can be challenging and may require re-optimization. | Generally more straightforward to scale up by running multiple reactors in parallel or for longer times. amf.ch |

This table presents a general comparison between batch and flow chemistry.

**elucidation of Reactivity Patterns and Mechanistic Pathways of Ethyl 2,2 Dimethylpent 4 Ynoate**

Transformations Involving the Terminal Alkyne Moiety of Ethyl 2,2-dimethylpent-4-ynoate

The terminal alkyne functionality is a versatile handle for a variety of organic transformations, making this compound a valuable building block in synthesis.

The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne provides a highly efficient route to 1,2,3-triazoles. wikipedia.org This reaction can be performed under thermal conditions, but often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgwikipedia.org

More commonly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. This reaction proceeds under mild conditions, often at room temperature and in aqueous solvents, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org A variation using a ruthenium catalyst (RuAAC) provides access to the complementary 1,5-disubstituted triazole regioisomer. wikipedia.orgijrpc.com These cycloaddition reactions are valued for their high yields, broad substrate scope, and the formation of a stable, aromatic triazole ring, which can act as a linker or a pharmacologically active core.

Table 1: Comparison of Azide-Alkyne Cycloaddition Methods

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Catalyst | None | Cu(I) | Ru |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers wikipedia.org | 1,4-isomer wikipedia.org | 1,5-isomer wikipedia.orgijrpc.com |

| Reaction Conditions | High temperature organic-chemistry.org | Room temperature, often aqueous organic-chemistry.org | Can be used with internal alkynes organic-chemistry.org |

| Substrate Scope | Terminal and internal alkynes | Terminal alkynes wikipedia.org | Terminal and internal alkynes wikipedia.org |

The terminal alkyne of this compound can undergo hydroamination and hydrosilylation reactions, which involve the addition of an N-H or Si-H bond across the triple bond, respectively.

Hydroamination involves the addition of an amine to the alkyne. This reaction can be catalyzed by various transition metals, such as gold, platinum, or iridium, and typically follows a Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions. The resulting enamines or imines can be further reduced to saturated amines.

Hydrosilylation is the addition of a hydrosilane (R₃SiH) across the alkyne triple bond. This reaction is most commonly catalyzed by platinum complexes, such as chloroplatinic acid or Karstedt's catalyst, but rhodium and iridium catalysts are also effective. open.ac.uk The hydrosilylation of terminal alkynes can lead to a mixture of α- and β-vinylsilanes, with the β-isomer often being the major product (anti-Markovnikov addition). open.ac.uk The resulting vinylsilanes are versatile synthetic intermediates. For instance, hydrosilylation of a related compound, methyl 3,3-dimethylpent-4-enoate, with dimethylchlorosilane in the presence of a platinum catalyst has been reported. open.ac.uk

The terminal alkyne of this compound is a key substrate for palladium- and copper-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. washington.edu While the classic Sonogashira protocol uses a copper co-catalyst, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgorganic-chemistry.org The solvent can play a critical role in the outcome of the reaction, with solvents like DMF known to enhance reaction rates. lucp.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent. This can be achieved by deprotonation of the terminal alkyne with a strong base followed by transmetalation with a zinc salt (e.g., ZnCl₂). The resulting alkynylzinc reagent can then be coupled with a variety of aryl, vinyl, or alkyl halides. The Negishi coupling is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Table 2: Key Features of Sonogashira and Negishi Couplings

| Coupling Reaction | Key Reagents | Bond Formed | Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal alkyne, aryl/vinyl halide libretexts.org | C(sp)-C(sp²) libretexts.org | Pd catalyst, Cu(I) co-catalyst, amine base libretexts.org |

| Negishi | Organozinc reagent, organic halide wikipedia.org | C(sp)-C(sp²), C(sp)-C(sp³) wikipedia.org | Pd or Ni catalyst wikipedia.org |

The electron-rich triple bond of the alkyne in this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic additions typically involve the reaction of the alkyne with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), or water in the presence of an acid catalyst. The addition of hydrogen halides to terminal alkynes generally follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the internal carbon. Acid-catalyzed hydration of the alkyne would yield a methyl ketone via an enol intermediate.

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by a metal catalyst or when a strong nucleophile is used. escholarship.org For example, Michael addition of nucleophiles to activated alkynes is a well-established reaction. murraystate.edu The addition of organocuprates or other organometallic reagents can lead to the formation of new carbon-carbon bonds.

The bifunctional nature of this compound, containing both an alkyne and an ester, allows for its use in cyclization reactions to form various heterocyclic systems. These reactions can be either intramolecular or intermolecular.

Palladium-catalyzed reactions are particularly useful for mediating such cyclizations. rsc.orgrsc.org For instance, a tandem process involving the intramolecular addition of a nucleophile to the alkyne, activated by a palladium catalyst, followed by a cross-coupling reaction can lead to the formation of functionalized carbo- and heterocyclic systems. rsc.org The specific heterocyclic system formed would depend on the nature of the other reactants and the reaction conditions. For example, reaction with a suitable nitrogen-containing nucleophile could potentially lead to the formation of substituted pyridines or other nitrogen heterocycles.

Reactions at the Ester Group of this compound

The ethyl ester group of this compound can undergo typical ester reactions, primarily nucleophilic acyl substitution.

Hydrolysis of the ester can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,2-dimethylpent-4-ynoic acid. Basic hydrolysis (saponification) is typically irreversible and is often preferred for its high yields.

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Reduction of the ester group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 2,2-dimethylpent-4-yn-1-ol.

Ammonolysis or Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating.

It is important to note that when performing reactions at the ester group, the terminal alkyne may also be reactive under certain conditions. Therefore, careful selection of reagents and reaction conditions is necessary to achieve the desired chemoselectivity.

Transesterification and Ester Exchange Reactions

Transesterification, a class of organic reactions in which the alkoxy group of an ester is exchanged with that of an alcohol, is a fundamental reaction for esters. In the context of this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively detailed in the provided search results, the general principles of ester exchange reactions are applicable. For instance, the reaction of dimethyl terephthalate (B1205515) with 2-ethyl-1-hexanol to produce di-(2-ethylhexyl) terephthalate highlights a similar industrial process. researchgate.net The efficiency of such reactions often depends on factors like the nature of the alcohol, the catalyst used, and the reaction conditions, including the removal of the ethanol by-product to drive the equilibrium towards the desired product. researchgate.net

Nucleophilic Acyl Substitution Reactions (e.g., Amide Formation, Reduction)

The ester moiety of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where a nucleophile displaces the ethoxy group. masterorganicchemistry.com

Amide Formation: The reaction with amines or their derivatives would lead to the corresponding amides. This transformation is a cornerstone of organic synthesis. For example, iron-catalyzed C-H bond amination of aromatic amides can produce anthranilic acid derivatives. u-tokyo.ac.jp While a direct example with this compound is not provided, the general reactivity pattern suggests that it would react with amines, likely requiring heat or catalysis, to form N-substituted 2,2-dimethylpent-4-ynamides.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2,2-dimethylpent-4-yn-1-ol. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. An analogous reduction is seen in the conversion of ethyl 5-(tert-butyldimethylsilyloxy)-2,2-dimethylpentanoate to the corresponding alcohol using LiAlH₄. nih.gov The presence of the alkyne functionality requires careful selection of the reducing agent to avoid its simultaneous reduction.

Organometallic Reagent Additions and Derivatizations

The electrophilic carbonyl carbon of the ester can be attacked by organometallic reagents such as Grignard reagents or organolithium compounds. However, these strong nucleophiles can also react with the terminal alkyne's acidic proton. A study involving this compound showed no conversion when using various Grignard reagents, which was attributed to the decomposition of the Grignard solutions. uni-hannover.de Subsequent attempts with transmetallation to a lithium species were performed. uni-hannover.de

The terminal alkyne also offers a site for derivatization using organometallic chemistry. For instance, the acidic proton can be removed by a strong base like n-butyllithium (nBuLi) to generate a lithium acetylide. uni-hannover.de This acetylide can then participate in various coupling reactions, expanding the molecular complexity.

Reactivity Modulated by the Quaternary Carbon Center at C2 of this compound

The presence of the gem-dimethyl groups at the C2 position, creating a quaternary carbon, introduces significant steric hindrance around the ester carbonyl group. This steric bulk plays a crucial role in modulating the reactivity of the molecule.

Neighboring Group Participation and Rearrangements

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a pi bond within the same molecule. vedantu.com This intramolecular nucleophilic attack can significantly affect reaction rates and stereochemistry. vedantu.comlibretexts.org While direct evidence of NGP for this compound is not explicitly detailed in the search results, the potential for such effects exists, particularly in reactions involving intermediates at the C3 position.

Rearrangements, such as the Claisen rearrangement, are also influenced by the substitution pattern. The Claisen rearrangement is a -sigmatropic rearrangement of an allyl vinyl ether. pitt.edu A related process, the Johnson-Claisen rearrangement, involves the reaction of an allylic alcohol with an orthoester. For example, the reaction of 3-methylbut-2-enol with trimethyl orthoacetate can yield methyl 3,3-dimethylpent-4-enoate. google.comgoogle.com The gem-dimethyl group in the starting material is retained in the product, highlighting how substitution patterns direct the course of rearrangements.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the outcome of a reaction. wikipedia.org In this compound, the orientation of the ester and alkyne groups, influenced by the bulky quaternary center, can affect the approach of reagents. For example, in addition reactions to the alkyne, the steric hindrance at C2 could direct the incoming group to the terminal carbon of the alkyne.

Furthermore, the electronic nature of the substituents influences reactivity. The electron-withdrawing character of the ester group can affect the acidity of the terminal alkyne proton and the reactivity of the triple bond towards nucleophiles and electrophiles.

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies provide insight into the step-by-step processes of chemical reactions. For reactions involving esters, isotopic labeling has been a powerful tool. For instance, the use of ¹⁸O-enriched water in the hydrolysis of ethyl benzoate (B1203000) provided evidence for the formation of a tetrahedral intermediate, a key step in nucleophilic acyl substitution. masterorganicchemistry.com

For rearrangements, kinetic studies and crossover experiments can elucidate the mechanism. A study on the isomerization of a related compound, 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal, revealed first-order kinetics and a significant positive entropy of activation, suggesting an intermolecular, free-radical chain pathway rather than a concerted sigmatropic shift. cdnsciencepub.com While this is not a direct study of this compound, it demonstrates the methodologies used to probe reaction mechanisms of structurally similar compounds.

The table below summarizes some of the reactions and mechanistic aspects discussed:

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | Equilibrium-driven process. researchgate.net |

| Amide Formation | Amine, Heat/Catalyst | Amide | Nucleophilic acyl substitution. |

| Reduction | LiAlH₄ | Primary Alcohol | Involves a tetrahedral intermediate. nih.gov |

| Organometallic Addition | Grignard or Organolithium Reagents | Tertiary Alcohol or Ketone | Can be complicated by reaction at the alkyne. uni-hannover.deroutledge.com |

| Alkyne Deprotonation | nBuLi | Lithium Acetylide | Forms a versatile nucleophile. uni-hannover.de |

| Claisen-type Rearrangement | (Analogous systems) | γ,δ-Unsaturated Ester | -Sigmatropic shift. pitt.edugoogle.comgoogle.com |

Transition State Analysis and Reaction Coordinate Determination

The study of a reaction's transition state and the determination of its reaction coordinate are fundamental to understanding its mechanism, rate, and selectivity. This typically involves sophisticated computational chemistry methods, such as Density Functional Theory (DFT) calculations, to model the energy landscape of a reaction, locate transition state structures, and calculate activation energies. ntnu.no

However, a diligent search for published research providing specific data on the transition state analysis or reaction coordinate determination for reactions involving this compound has not yielded any specific findings. There are no available data tables with computed energies, geometric parameters of transition states, or potential energy surface diagrams for this particular compound. While general principles of such analyses are well-established in physical organic chemistry ntnu.noharvard.edu, their specific application to this compound has not been detailed in the accessible scientific record.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), chemists can track the position of the labeled atom in the products, thereby elucidating bond-forming and bond-breaking steps. encyclopedia.pub

Despite the utility of this method, a search for specific isotopic labeling studies designed to elucidate the reaction pathways of this compound has been unsuccessful. There are no published reports detailing experiments such as crossover studies or kinetic isotope effect measurements for this compound. Consequently, no research findings or data tables from such experiments can be presented. Mechanistic investigations employing isotopic labeling have been crucial in understanding many organic reactions rsc.org, but this specific substrate has not been the subject of such a detailed public study.

**derivatization and Functionalization of Ethyl 2,2 Dimethylpent 4 Ynoate for Advanced Chemical Structures**

Synthesis of Polyfunctionalized Derivatives of Ethyl 2,2-dimethylpent-4-ynoate

The terminal alkyne group of this compound is a key handle for introducing diverse functional groups. A variety of well-established and novel chemical reactions can be employed to transform this moiety into more complex structures.

One of the most fundamental transformations is the Sonogashira coupling , a cross-coupling reaction that joins the terminal alkyne with aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, allows for the direct attachment of aromatic or vinylic substituents to the alkyne. libretexts.orgorganic-chemistry.org This method is highly efficient for creating carbon-carbon bonds and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature, though newer protocols have been developed to overcome challenges such as the need for anhydrous and anaerobic environments. organic-chemistry.org The choice of solvent can significantly impact the reaction rate and selectivity. lucp.net For instance, polar aprotic solvents like dimethylformamide (DMF) can enhance reaction rates, while in some cases, less polar solvents like toluene (B28343) have provided better yields by preventing ligand displacement from the catalyst. lucp.net

Another powerful tool for the functionalization of the alkyne is the Pauson-Khand reaction , a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide. wikipedia.orgorganic-chemistry.org This reaction, often mediated by cobalt or rhodium catalysts, leads to the formation of α,β-cyclopentenones. wikipedia.org140.122.64 The intramolecular version of this reaction is particularly useful for constructing complex polycyclic systems in a single step. wikipedia.org Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions by facilitating the removal of carbon monoxide ligands from the metal center. wikipedia.org

The alkyne can also participate in cycloaddition reactions . For instance, it can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. broadpharm.com This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. broadpharm.com The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) helps to stabilize the Cu(I) catalyst and improve the reliability of the reaction. broadpharm.com

Furthermore, the alkyne moiety can undergo carbometalation reactions , where organometallic reagents add across the carbon-carbon triple bond. kyoto-u.ac.jp This allows for the simultaneous formation of a new carbon-carbon bond and a carbon-metal bond, with the latter being available for further cross-coupling reactions. kyoto-u.ac.jp For example, carbostannylation using an alkynylstannane in the presence of a palladium catalyst can produce highly functionalized alkenylstannanes. kyoto-u.ac.jp

The ester group of this compound also offers a site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. Reduction of the ester can yield a primary alcohol, providing another point for derivatization.

A summary of common derivatization reactions for this compound is presented in the table below.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, amine base | Aryl- or vinyl-substituted alkynes | Forms C(sp)-C(sp²) bonds; mild conditions. libretexts.orgorganic-chemistry.org |

| Pauson-Khand Reaction | Co₂(CO)₈ or Rh catalyst, CO | α,β-Cyclopentenones | [2+2+1] cycloaddition; useful for polycycle synthesis. wikipedia.orgorganic-chemistry.org |

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, azide (B81097) | 1,2,3-Triazoles | "Click chemistry"; high efficiency and regioselectivity. broadpharm.com |

| Carbometalation | Organometallic reagents (e.g., organostannanes), Pd catalyst | Functionalized alkenes | Forms C-C and C-metal bonds simultaneously. kyoto-u.ac.jp |

| Ester Hydrolysis | Acid or base | Carboxylic acid | Allows for further functional group transformations. |

| Ester Reduction | Reducing agents (e.g., LiAlH₄) | Primary alcohol | Provides a hydroxyl group for further reactions. |

Construction of Macrocyclic and Supramolecular Architectures from this compound Precursors

The unique structural features of this compound, particularly the terminal alkyne, make it a valuable precursor for the synthesis of macrocycles and the assembly of supramolecular structures. The rigidity of the alkyne bond can impart conformational constraints, which is often desirable in the design of well-defined cyclic and cage-like molecules.

A prominent method for constructing macrocycles from alkyne-containing precursors is through oxidative coupling reactions , such as the Eglinton and Glaser couplings. These reactions involve the dimerization of terminal alkynes in the presence of a copper salt and an oxidant, leading to the formation of a diacetylene linkage. By designing precursors with two terminal alkyne groups, intramolecular oxidative coupling can lead to the formation of macrocycles of varying sizes. While direct use of this compound in a head-to-tail dimerization is not straightforward, it can be functionalized to create a di-alkyne monomer suitable for macrocyclization.

Furthermore, the derivatization of this compound through reactions like the Sonogashira coupling can introduce recognition motifs or additional reactive sites, which can then be used to drive the formation of macrocycles and supramolecular assemblies. For example, coupling the alkyne with an aryl halide that also contains a reactive group at another position can create a monomer that can be cyclized through a different reaction.

The principles of self-assembly can also be harnessed to construct supramolecular architectures. By incorporating non-covalent interaction sites, such as hydrogen bonding moieties or metal-coordinating ligands, into derivatives of this compound, these molecules can be programmed to self-assemble into larger, ordered structures. The gem-dimethyl group on the α-carbon can also play a role in directing the conformation of these assemblies through steric interactions.

Oligomerization and Polymerization Studies Involving the Alkyne Functionality

The terminal alkyne of this compound is a suitable functional group for polymerization, leading to the formation of polymers with a polyacetylene backbone. These polymers are of interest due to their potential electronic and optical properties.

Transition metal-catalyzed polymerization is a common method for the polymerization of terminal alkynes. Catalysts based on rhodium, tungsten, or molybdenum are often employed for this purpose. The choice of catalyst and reaction conditions can influence the structure and properties of the resulting polymer, such as its molecular weight, polydispersity, and stereoregularity.

Another approach is cyclotrimerization , where three alkyne units react to form a substituted benzene (B151609) ring. While this typically leads to small molecules, under certain conditions, it can be controlled to produce oligomers or polymers with aromatic rings incorporated into the main chain or as pendant groups.

The resulting polymers from this compound would feature a repeating unit containing a quaternary center with an ester group. This ester functionality along the polymer backbone offers a handle for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility, thermal stability, and chemical reactivity. For example, hydrolysis of the ester groups to carboxylic acids could render the polymer water-soluble or allow for cross-linking.

Regio- and Stereocontrolled Introduction of Chirality from this compound

While this compound itself is achiral, its functionalization provides opportunities for the introduction of chirality in a controlled manner. The development of asymmetric methods to react with the alkyne or to modify the ester group is crucial for the synthesis of enantiomerically enriched products.

Asymmetric hydrogenation of the alkyne to an alkene or alkane using a chiral catalyst can create one or two new stereocenters. The choice of chiral ligand on the metal catalyst is key to achieving high enantioselectivity.

Asymmetric addition reactions to the alkyne are another powerful strategy. For instance, a chiral catalyst can be used to control the stereochemical outcome of the addition of a nucleophile to the alkyne. Similarly, in cycloaddition reactions like the Pauson-Khand reaction, the use of chiral auxiliary groups on the alkene or chiral ligands on the metal catalyst can induce diastereoselectivity or enantioselectivity.

The ester group can also be a site for introducing chirality. For example, asymmetric α-functionalization of the corresponding enolate is a well-established method, although in the case of this compound, the quaternary α-carbon prevents this. However, the ester can be reduced to an alcohol, which can then be used in enantioselective reactions.

The regioselectivity of reactions involving the alkyne is also a critical aspect. For additions to the triple bond, the electronic nature of the substituents and the reaction mechanism determine which carbon atom of the alkyne is attacked. For instance, in the hydration of the alkyne, Markovnikov or anti-Markovnikov addition can be favored depending on the catalyst used, leading to the formation of a ketone or an aldehyde (after tautomerization), respectively.

Utilization in Scaffold-Oriented Synthesis and Combinatorial Libraries

The versatility of this compound makes it a valuable starting material for scaffold-oriented synthesis and the construction of combinatorial libraries. Scaffold-oriented synthesis aims to create a collection of molecules with diverse three-dimensional shapes based on a common core structure. The ability to functionalize both the alkyne and the ester groups of this compound allows for the introduction of multiple points of diversity.

Starting from this single compound, a wide array of molecular scaffolds can be generated through various chemical transformations. For example, intramolecular reactions of derivatives of this compound can lead to the formation of various heterocyclic and carbocyclic ring systems. These scaffolds can then be further decorated with different substituents to create a library of related but structurally diverse compounds.

In the context of combinatorial chemistry, this compound can be used as a building block in solid-phase or solution-phase library synthesis. The alkyne can serve as an anchor point to a solid support or as a reactive site for the parallel introduction of a diverse set of building blocks. The ester group provides another point for diversification. This approach allows for the rapid generation of a large number of compounds for screening in drug discovery and materials science applications.

For example, a library of triazoles can be synthesized by reacting a collection of azides with this compound via click chemistry. Subsequently, the ester group can be converted to a library of amides by reacting with a diverse set of amines. This two-dimensional diversification strategy can quickly generate a large and structurally rich library of compounds from a single, readily available starting material.

Advanced Spectroscopic and Computational Investigations of Ethyl 2,2 Dimethylpent 4 Ynoate and Its Derivatives

The structural and dynamic properties of Ethyl 2,2-dimethylpent-4-ynoate, a molecule characterized by a sterically encumbered quaternary carbon adjacent to an ester functional group and a terminal alkyne, have been elucidated through a variety of advanced spectroscopic methods. While comprehensive studies dedicated exclusively to this molecule are not abundant in publicly available literature, a detailed analysis can be constructed by combining foundational spectroscopic principles with data from closely related analogues, such as its corresponding methyl ester.

**applications of Ethyl 2,2 Dimethylpent 4 Ynoate in Specialized Chemical Disciplines**

Role as a Precursor in the Total Synthesis of Natural Products and Bioactive Analogs

Ethyl 2,2-dimethylpent-4-ynoate serves as a key starting material in the synthetic routes toward various natural products and their analogs. Its utility lies in its ability to introduce a specific carbon framework that can be elaborated into more complex structures.

One notable application is in the synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds. uni-hannover.de Terpenes are constructed from isoprene (B109036) units and are known for their varied biological activities and commercial applications, particularly in the perfume and food industries. uni-hannover.de The synthesis of non-natural terpenoid products often employs this compound as a foundational building block. uni-hannover.de For instance, it can be deprotonated using a strong base like n-butyllithium (nBuLi) in the presence of diisopropylamine (B44863) (DIPA) to generate a reactive intermediate that can undergo further reactions to build the terpene skeleton. uni-hannover.de

The synthesis of komaroviquinone, a natural product, also utilizes a derivative of this compound. nih.gov The synthetic strategy involves the preparation of a key side chain starting from the related compound, ethyl 2,2-dimethylpent-4-enoate. nih.gov This precursor undergoes a series of transformations including hydroboration-oxidation, protection of the resulting alcohol, and subsequent functional group manipulations to yield an aldehyde. This aldehyde is then coupled with other fragments to construct the final natural product. nih.gov

Furthermore, in the total synthesis of the labile antibacterial polyketide thailandamide A, a related iodo-substituted derivative, specifically (2R,3S,E)-5-iodo-3-methoxy-2,4-dimethylpent-4-enoic acid, is a crucial intermediate. acs.org This intermediate is esterified to introduce different protecting groups, such as an allyl or a 2-(trimethylsilyl)ethyl group, before further transformations. acs.org

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has also seen the application of derivatives of this compound. researchgate.netrsc.org In a strategy aimed at synthesizing certain bioactive molecules, methyl 3,3-dimethylpent-4-enoate, a closely related compound, is used as a precursor. rsc.org This precursor undergoes a photo-induced Diels-Alder reaction with isoprene, followed by a hetero-Diels-Alder reaction to construct the core cyclic systems of the target molecules. rsc.org

| Natural Product/Analog Class | Precursor Derived from this compound | Key Synthetic Transformation(s) |

| Terpenoids | This compound | Deprotonation and alkylation |

| Komaroviquinone | Ethyl 2,2-dimethylpent-4-enoate | Hydroboration-oxidation, Wittig reaction |

| Thailandamide A | (2R,3S,E)-5-Iodo-3-methoxy-2,4-dimethylpent-4-enoic acid | Esterification, further coupling reactions |

| Bioactive Cyclic Compounds | Methyl 3,3-dimethylpent-4-enoate | Photo-Diels-Alder, Hetero-Diels-Alder |

Integration into Advanced Materials Science: Design and Synthesis of Functional Polymers and Dendrimers

The reactivity of the alkyne group in this compound makes it a valuable monomer for the synthesis of functional polymers and dendrimers. These materials have a wide range of potential applications due to their unique, well-defined structures.

Dendrimers are highly branched, tree-like macromolecules with a central core, repeating units, and terminal functional groups. kirj.ee Poly(amidoamine) (PAMAM) dendrimers, for example, are synthesized in a stepwise manner, with each "generation" adding a new layer of branches. kirj.eemdpi.com While the core of PAMAM dendrimers is typically ethylenediamine (B42938) or ammonia (B1221849), the terminal groups can be modified to introduce specific functionalities. kirj.ee this compound and its derivatives can be incorporated into the periphery of dendrimers, providing a reactive handle for further functionalization or for templating the synthesis of other materials. escholarship.org For instance, the synthesis of dendrimer-templated materials has been explored using derivatives of this compound. escholarship.org

In the field of polymer science, related vinyl-containing compounds like methyl vinyl glycolate (B3277807) are being investigated as bio-based building blocks for new polymers. dtu.dk The general strategy involves modifying these simple precursors into more complex monomers that can then be polymerized. While not a direct application of this compound, this research highlights the broader interest in using small, functionalized molecules to create novel polymeric materials.

The synthesis of oligoorganosilsesquioxanes, which are cage-like or ladder-like silicon-based polymers, has also utilized related compounds like methyl 3,3-dimethylpent-4-enoate. researchgate.net In these syntheses, the unsaturated organic group is attached to a silicon atom and then subjected to polymerization conditions. The resulting polymers have potential applications in areas such as molecular recognition. researchgate.net

| Material Type | Role of this compound or Related Compound | Potential Application |

| Dendrimers | Peripheral functional group | Templated synthesis, functional materials |

| Functional Polymers | Monomer with reactive alkyne | Unique polymer properties |

| Oligoorganosilsesquioxanes | Precursor for silicon-based monomer | Molecular recognition |

Utility in Catalyst Design and Ligand Synthesis

The structural motifs present in this compound are also found in molecules designed to act as catalysts or as ligands for metal catalysts.

In one example, a derivative of ethyl 2,2-dimethylpent-4-enoate is used in the synthesis of novel γ-butyrolactones that function as selective sigma-2 (σ2) receptor ligands. researchgate.net The synthesis involves the reaction of methyl 2,2-dimethylpent-4-enoate with paraformaldehyde and sulfuric acid in acetic acid. researchgate.net The resulting lactone can be further functionalized to create a library of compounds with potential applications in medicinal chemistry. researchgate.net

The development of new catalytic systems is another area where derivatives of this compound are employed. For instance, the synthesis of a novel cobalt catalyst for [2+2+2] cycloadditions has been explored, although the specific sequence was not ultimately successful. uni-hannover.de This highlights the experimental nature of catalyst design, where various building blocks are tested to achieve the desired reactivity.

Furthermore, the principles of anion-binding catalysis, where a catalyst functions by interacting with an anion, have been explored using complex chiral molecules. While not directly involving this compound, the design of these catalysts often relies on the precise arrangement of functional groups to create a specific binding pocket. The structural elements of this compound, such as the gem-dimethyl group, are common in organic synthesis and can influence the steric environment around a catalytic center.

| Application Area | Specific Molecule/System | Role of this compound or Derivative |

| Ligand Synthesis | γ-Butyrolactones for σ2 receptors | Precursor (methyl 2,2-dimethylpent-4-enoate) |

| Catalyst Design | Cobalt catalyst for cycloadditions | Explored as a potential building block |

Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis Methodologies

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound and its derivatives are valuable starting points in such analyses due to their combination of a reactive alkyne and a defined stereochemical and substitution pattern.

The synthesis of terpenoids also benefits from a clear retrosynthetic strategy. uni-hannover.de The complex polycyclic structures of many terpenes can be traced back to simpler, linear precursors, which in turn can be synthesized from basic starting materials. uni-hannover.de The rules of retrosynthetic analysis, as defined by E.J. Corey, provide a logical framework for planning these complex syntheses. uni-hannover.de

A planned total synthesis of photosynthetic tetrapyrrole macrocycles, such as bacteriochlorophyll (B101401) a, provides another example of the application of retrosynthetic analysis. rsc.org The strategy involves the early introduction of key stereochemical features into precursors. Chiral hex-5-yn-2-ones, which can be derived from precursors related to this compound, are valuable building blocks for the synthesis of the chiral pyrroline (B1223166) units found in these natural products. rsc.org The retrosynthesis of bacteriochlorophyll a breaks down the complex macrocycle into simpler dihydrodipyrrin units, which can then be synthesized from these chiral hexynone precursors. rsc.org

Future Directions and Emerging Research Frontiers for Ethyl 2,2 Dimethylpent 4 Ynoate

The unique structural features of Ethyl 2,2-dimethylpent-4-ynoate, namely its terminal alkyne and sterically hindered quaternary center, make it a valuable substrate for exploring novel chemical transformations. As the field of organic synthesis advances, research is moving towards more efficient, intelligent, and sustainable methodologies. This article outlines the emerging research frontiers for this compound, focusing on new catalytic systems, the integration of artificial intelligence, sustainable functionalization, high-throughput screening, and its application in specialized chemical sectors.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-dimethylpent-4-ynoate, and how are reaction conditions optimized?

Q. How is this compound characterized for structural confirmation?

Structural validation employs spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (triplet, ester CH₃), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 2.0–2.2 ppm (multiplet, alkyne-proximal CH₂) .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 157.1 (C₈H₁₂O₃) .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to hydrolysis due to the ester group. Storage at –20°C under inert atmosphere (N₂/Ar) in amber vials is recommended. Degradation studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the alkyne's electronic profile, predicting regioselectivity in Huisgen cycloadditions. The LUMO energy of the alkyne (–1.8 eV) correlates with reactivity toward azides, validated experimentally via kinetic studies .

Q. What contradictions exist in reported catalytic efficiencies for alkyne-azide cycloadditions involving this compound?

Discrepancies arise from solvent effects (e.g., Cu(I) catalysis in DMF vs. THF) and ligand choice (TBTA vs. BTTAA). For example:

Q. How can advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve stereochemical ambiguities in derivatives of this compound?

2D-COSY identifies coupling networks between alkyne-proximal protons, while HSQC correlates ¹H-¹³C signals to confirm quaternary carbon assignments. For example, cross-peaks at δ 2.1 (¹H) / 75 ppm (¹³C) confirm the geminal dimethyl group’s connectivity .

Q. What methodological challenges arise in quantifying trace impurities in this compound via GC-MS, and how are they addressed?

Challenges include co-elution of homologs (e.g., ethyl 3,3-dimethyl analogs) and ionization suppression. Solutions:

- Chromatographic Optimization : Use of polar capillary columns (e.g., DB-WAX) with gradient elution .

- Tandem MS/MS : Selective ion monitoring (SIM) for m/z 157 → 139 (ester fragmentation) reduces background noise .

Methodological Best Practices

Q. How should researchers design controlled experiments to study the solvent effects on this compound’s reactivity?

Q. What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

Nonlinear regression (e.g., pseudo-first-order fits) and ANOVA to compare rate constants across conditions. Report 95% confidence intervals and use tools like OriginLab or R for error propagation .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.